molecular formula C2H6Cl2Te B1200333 Dichloridodimethyltellurium CAS No. 24383-90-2

Dichloridodimethyltellurium

Cat. No.: B1200333
CAS No.: 24383-90-2
M. Wt: 228.6 g/mol
InChI Key: HXWAPSSWSLRONP-UHFFFAOYSA-N
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Description

Dichloridodimethyltellurium (TeCl₂(CH₃)₂) is an organotellurium compound where a tellurium(IV) center is bonded to two methyl groups and two chloride ligands. This compound has garnered attention in biochemical and pharmacological research due to its interaction with sulfhydryl-containing enzymes, particularly squalene monooxygenase, a key enzyme in cholesterol biosynthesis. Studies demonstrate that TeCl₂(CH₃)₂ inhibits squalene monooxygenase at nanomolar concentrations (IC₅₀ ≈ 100 nM), making it significantly more potent than inorganic tellurium species like tellurite (TeO₃²⁻) . Its hydrophobicity, conferred by the methyl groups, enhances its ability to penetrate biological membranes and interact with hydrophobic enzyme domains .

Properties

CAS No.

24383-90-2

Molecular Formula

C2H6Cl2Te

Molecular Weight

228.6 g/mol

IUPAC Name

[dichloro(methyl)-λ4-tellanyl]methane

InChI

InChI=1S/C2H6Cl2Te/c1-5(2,3)4/h1-2H3

InChI Key

HXWAPSSWSLRONP-UHFFFAOYSA-N

SMILES

C[Te](C)(Cl)Cl

Canonical SMILES

C[Te](C)(Cl)Cl

Other CAS No.

24383-90-2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Ligands Aqueous Stability Biological Activity (IC₅₀ or Effect) Toxicity Mechanism
Dichloridodimethyltellurium TeCl₂(CH₃)₂ 2 Cl, 2 CH₃ Moderate 100 nM (squalene monooxygenase) Vicinal sulfhydryl binding
SAS C₈H₁₂O₈Te₂ 8 O (tartrate) High Immunomodulatory Redox modulation
TeCl₄ TeCl₄ 4 Cl Low (hydrolyzes) Corrosive, no enzyme inhibition Hydrolysis products
Tellurite (TeO₃²⁻) TeO₃²⁻ Ionic O High No DSBs in yeast Non-specific oxidation

Table 2: Inhibition Potency of Tellurium Compounds

Compound Target Enzyme IC₅₀ (nM) Preincubation Time Reference
This compound Squalene monooxygenase ~100 30 min
Tellurite (TeO₃²⁻) Squalene monooxygenase ~10,000 30 min
Dimethyltelluride Squalene monooxygenase >500 30 min

Key Research Findings

  • Mechanistic Specificity: TeCl₂(CH₃)₂’s inhibition of squalene monooxygenase is attributed to its interaction with vicinal cysteines, a feature absent in hydrophilic tellurium compounds like SAS .
  • Toxicity Profile: Methylation enhances tellurium’s toxicity for enzymes but reduces nonspecific cellular damage compared to ionic tellurium .
  • Structural Insights : Halogen substitutions (e.g., Br in TeBr₂Cl(CH₃)) may fine-tune reactivity but require further study .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloridodimethyltellurium

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